molecular formula C21H22ClF2N3O2S B2773247 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride CAS No. 1216760-01-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride

Cat. No.: B2773247
CAS No.: 1216760-01-8
M. Wt: 453.93
InChI Key: YLSXZQQUENAKEA-UHFFFAOYSA-N
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Description

“N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” is a synthetic organic compound that belongs to the class of acetamides. It features a benzo[d]thiazole ring substituted with fluorine, a fluorophenyl group, and a morpholinoethyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole ring can be synthesized through cyclization reactions.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetamide formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Morpholinoethyl side chain attachment: The morpholinoethyl group can be attached via nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring or the morpholinoethyl side chain.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorine atoms and other substituents may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases or acids, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound may have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride
  • N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-bromophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride

Uniqueness

The uniqueness of “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” lies in its specific substitution pattern with fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S.ClH/c22-16-3-1-15(2-4-16)13-20(27)26(8-7-25-9-11-28-12-10-25)21-24-18-6-5-17(23)14-19(18)29-21;/h1-6,14H,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSXZQQUENAKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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